molecular formula C17H21Cl2N5O2S B11308007 4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B11308007
M. Wt: 430.4 g/mol
InChI Key: AJWCEAFFSLDNOB-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a dichlorobenzenesulfonyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(2,5-dichlorobenzenesulfonyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-2-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,4-Dichlorobenzenesulfonyl)piperazin-1-yl]benzonitrile
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C17H21Cl2N5O2S

Molecular Weight

430.4 g/mol

IUPAC Name

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H21Cl2N5O2S/c1-3-20-17-21-12(2)10-16(22-17)23-6-8-24(9-7-23)27(25,26)15-11-13(18)4-5-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3,(H,20,21,22)

InChI Key

AJWCEAFFSLDNOB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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